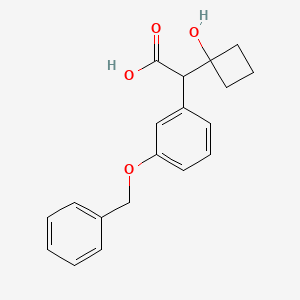
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a cyclobutyl ring with a hydroxyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This can be achieved by reacting benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of Intermediates: The benzyloxyphenyl intermediate is then coupled with the cyclobutyl intermediate using a suitable coupling reagent.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-(3-(Methoxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid: Similar structure with a methoxy group instead of a benzyloxy group.
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclopropyl)acetic acid: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-(Benzyloxy)phenyl)-2-(1-hydroxycyclobutyl)acetic acid is unique due to the presence of both a benzyloxy group and a cyclobutyl ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-(1-hydroxycyclobutyl)-2-(3-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C19H20O4/c20-18(21)17(19(22)10-5-11-19)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,17,22H,5,10-11,13H2,(H,20,21) |
InChIキー |
OZQCUHIJAKBMOM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
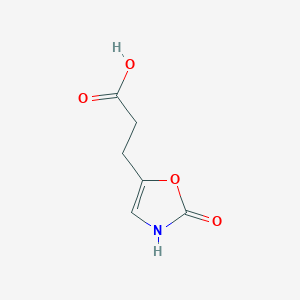
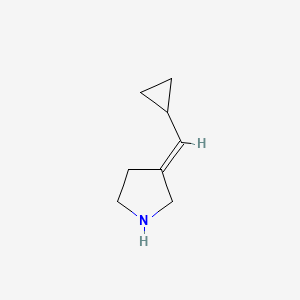

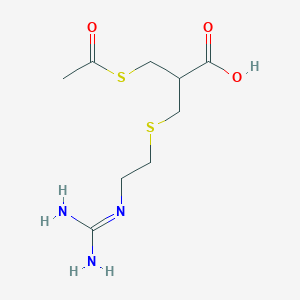


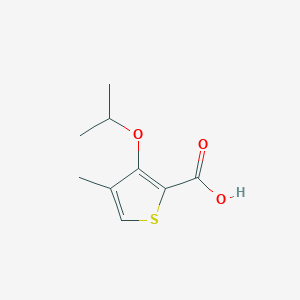
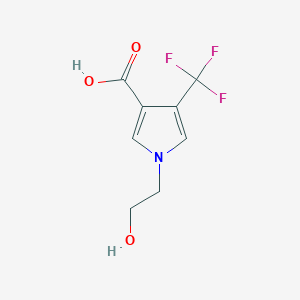
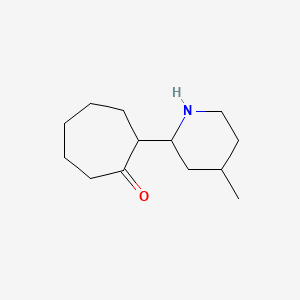
![(R)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13342688.png)

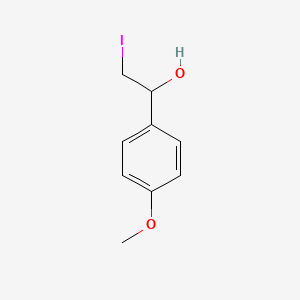
![(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13342705.png)
